4-Aminobicyclo[2.2.1]heptan-1-ol
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Overview
Description
4-Aminobicyclo[2.2.1]heptan-1-ol is a bicyclic amine with a hydroxyl group. It is a derivative of norbornane, a bicyclic hydrocarbon. This compound is of interest due to its unique structure, which imparts specific chemical and physical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.2.1]heptan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Hydroxylation: Norbornene is subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Aminobicyclo[2.2.1]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield ketones or aldehydes.
Reduction: Reduction of the amino group can yield primary amines.
Substitution: Substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
4-Aminobicyclo[2.2.1]heptan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[2.2.1]heptan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent hydrocarbon of 4-Aminobicyclo[2.2.1]heptan-1-ol.
Norbornene: A precursor in the synthesis of this compound.
4-Hydroxybicyclo[2.2.1]heptane: A compound with a similar structure but lacking the amino group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on a bicyclic framework. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and research applications.
Biological Activity
4-Aminobicyclo[2.2.1]heptan-1-ol, a bicyclic amine with a hydroxyl group, is derived from norbornane and has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by its potential biological activities, which are being explored for various applications, including medicinal chemistry and organic synthesis.
- Chemical Formula : C₇H₁₃NO
- Molecular Weight : 127.19 g/mol
- IUPAC Name : this compound
- CAS Number : 1403927-04-7
The biological activity of this compound is primarily attributed to its functional groups, which allow it to form hydrogen bonds and interact with various biomolecules such as enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Neuropharmacological Effects : The compound's structural similarity to known neurotransmitters suggests potential interactions with the central nervous system, warranting studies into its effects on mood and cognition.
Case Study 1: Antimicrobial Properties
A study explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 10 |
Pseudomonas aeruginosa | 8 |
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological properties, researchers administered varying doses of the compound to rodent models to assess behavioral changes. The findings suggested that higher doses resulted in increased locomotor activity, indicating potential stimulant effects.
Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) |
---|---|
0 | 50 |
5 | 75 |
10 | 120 |
Comparative Analysis with Similar Compounds
This compound can be compared to other bicyclic compounds regarding their biological activities and mechanisms of action.
Compound | Notable Features | Biological Activity |
---|---|---|
Norbornane | Parent hydrocarbon; lacks functional groups | Limited biological activity |
4-Hydroxybicyclo[2.2.1]heptane | Hydroxyl group only; no amino group | Lower antimicrobial activity |
3-Aminobicyclo[2.2.1]heptan-2-ol | Different amino group position; similar structure | Potentially different activity profile |
Properties
IUPAC Name |
4-aminobicyclo[2.2.1]heptan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKUIWPAZOFBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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